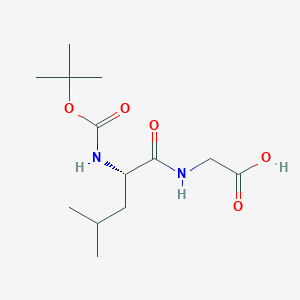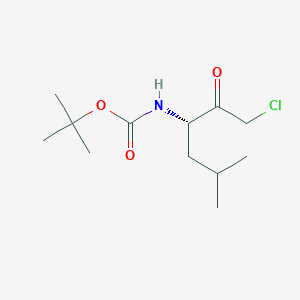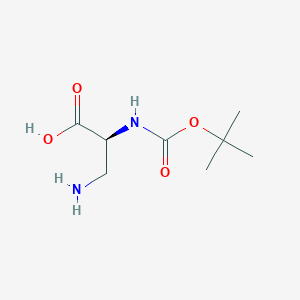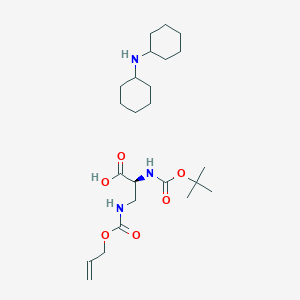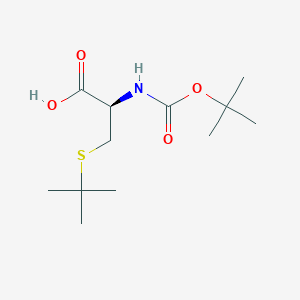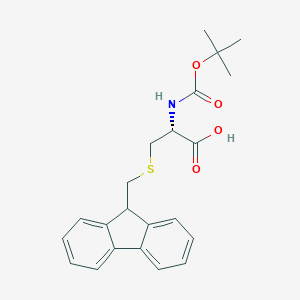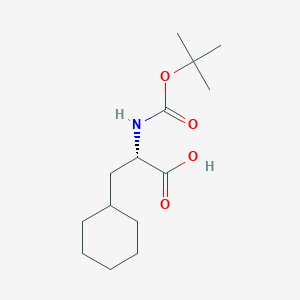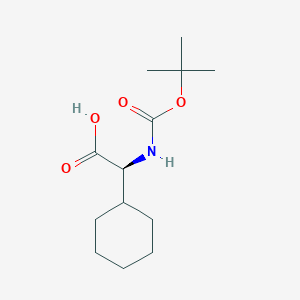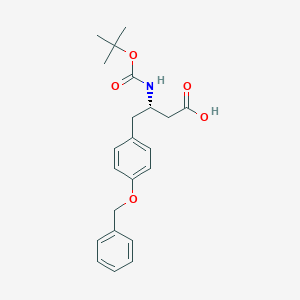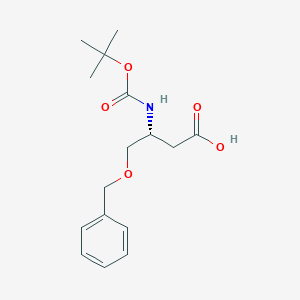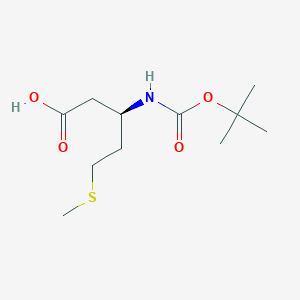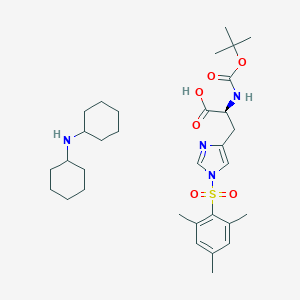
Boc-His(Mts)-OH (dicyclohexylammonium) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-His(Mts)-OH (dicyclohexylammonium) salt” is a chemical compound with the molecular formula C20H27N3O6S · C12H23N . It is used in proteomics research .
Molecular Structure Analysis
The SMILES string for this compound isC1CCC (CC1)NC2CCCCC2.Cc3cc (C)c (c (C)c3)S (=O) (=O)n4cnc (C [C@H] (NC (=O)OC (C) (C)C)C (O)=O)c4 . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Boc-His(Mts)-OH (dicyclohexylammonium) salt” has a molecular weight of 618.83 . The compound should be stored at a temperature of -20°C .Applications De Recherche Scientifique
Gel Sculpture and Supramolecular Chemistry
A study by (Sahoo et al., 2012) highlights the creation of a non-polymeric supramolecular gel derived from simple organic salts, including those derived from tert-butoxycarbonyl (Boc)-protected L-amino acids. This gel demonstrates remarkable load-bearing, moldable, and self-healing properties, illustrating the material's potential in stress-bearing applications.
Photocatalysis and Environmental Applications
Research on (BiO)_2CO_3 (BOC)-based photocatalysts reviewed by (Ni et al., 2016) explores the material's suitability for various applications, including photocatalysis and environmental remediation. The enhancement of visible light-driven photocatalytic performance through various modification strategies indicates the potential of BOC and related materials in addressing pollution and energy conversion.
Supramolecular Tectons and Polymer Chemistry
(Silva et al., 2006) discusses the development of a new scorpionate ligand for the controlled solid-state organization of homometallic and heterometallic alkali metal coordination polymers. This research underscores the utility of such compounds in designing materials with tailored properties for various applications.
Organic Synthesis and Catalysis
(Kalita & Nicholas, 2005) demonstrates the use of Boc-protected hydroxylamine in the copper-catalyzed regioselective allylic hydroxyamination and amination of alkenes. This highlights the role of Boc-His(Mts)-OH derivatives in facilitating specific organic transformations, contributing to the synthesis of complex organic molecules.
Material Science and Engineering
(Alomar et al., 2013) explores the physical properties of deep eutectic solvents (DESs) synthesized using glycerol with different phosphonium and ammonium salts, including dicyclohexylammonium salts. The study provides insights into the potential of these materials in a wide range of industrial applications due to their diverse physical properties.
Molecular Gels and Organogelators
(Rojek et al., 2015) focuses on dicyclohexylammonium bromoacetate, a related organogelator that forms molecular gels with specific solvents. This research exemplifies the use of dicyclohexylammonium-based compounds in creating materials with unique properties such as gelation, relevant for various technological applications.
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S.C12H23N/c1-12-7-13(2)17(14(3)8-12)30(27,28)23-10-15(21-11-23)9-16(18(24)25)22-19(26)29-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10-11,16H,9H2,1-6H3,(H,22,26)(H,24,25);11-13H,1-10H2/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUUIIJQTXJAD-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583406 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-His(Mts)-OH (dicyclohexylammonium) salt | |
CAS RN |
105931-56-4 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

